molecular formula C30H51NO8 B13439812 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin

Cat. No.: B13439812
M. Wt: 553.7 g/mol
InChI Key: LDBKUFVJBZVFND-ZVKBTNMTSA-N
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Description

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of clarithromycin, a macrolide antibiotic. This compound is known for its potent antibacterial activity, particularly against respiratory pathogens . It is often studied as an impurity in clarithromycin formulations and has significant implications in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin involves multiple steps, starting from erythromycinThe reaction conditions typically involve the use of organic solvents such as chloroform and methanol, and the reactions are carried out under inert atmospheres to prevent degradation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is unique due to its specific structural modifications, which confer distinct antibacterial properties and make it a valuable tool in pharmaceutical research and development.

Biological Activity

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin is a derivative of the macrolide antibiotic clarithromycin. This compound exhibits unique biological activities that warrant detailed examination. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H51NO8
  • Molecular Weight : 553.73 g/mol
  • CAS Number : 127157-35-1

Clarithromycin and its derivatives function primarily by inhibiting bacterial protein synthesis. The mechanism involves:

  • Binding to Ribosomal RNA : Clarithromycin binds to the 50S subunit of the bacterial ribosome, specifically to domain V of the 23S rRNA.
  • Inhibition of Protein Synthesis : This binding blocks the translocation of aminoacyl-tRNA and polypeptide synthesis, leading to bacteriostatic effects against susceptible organisms .
  • Metabolism : Clarithromycin is metabolized in the liver by CYP3A4, producing active metabolites that enhance its efficacy and contribute to drug interactions .

Antimicrobial Effects

This compound retains significant antimicrobial activity against various pathogens:

  • Bacterial Spectrum :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
    • Active against some Gram-negative organisms including Haemophilus influenzae and Moraxella catarrhalis.
    • Demonstrates activity against atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae .

Neuropharmacological Effects

Recent studies have indicated that clarithromycin may influence neuronal excitability:

  • Increased Neuronal Excitability : Research shows that clarithromycin can enhance excitability in CA3 pyramidal neurons of the hippocampus by reducing GABAergic signaling. This was evidenced by:
    • A significant decrease in rheobase current (the minimum current needed to elicit an action potential) when exposed to clarithromycin at concentrations of 30 μM and 300 μM.
    • Changes in membrane potential indicating increased excitability .
  • Potential Therapeutic Applications : Due to its effects on neuronal excitability, clarithromycin may have potential applications in managing conditions such as anesthesia recovery or cognitive disorders .

Clinical Efficacy

A review of clinical studies highlights the effectiveness of clarithromycin in treating various infections:

  • In patients with respiratory tract infections:
    • Clinical success rates ranged from 81% to 91% when compared with other antibiotics.
    • Adverse effects were primarily gastrointestinal but were comparable or lower than those associated with alternative treatments .

Drug Interactions

The metabolism of clarithromycin via CYP3A4 leads to numerous drug interactions that can affect its efficacy and safety profile. Clinicians must be aware of these interactions when prescribing clarithromycin alongside other medications .

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against a broad range of pathogens including Gram-positive and atypical bacteria .
Neuronal ExcitabilityEnhances excitability in hippocampal neurons; potential for stimulant applications .
Clinical EfficacyHigh success rates in treating respiratory infections; manageable side effects .
Drug InteractionsSignificant interactions due to CYP3A4 metabolism; requires careful management .

Properties

Molecular Formula

C30H51NO8

Molecular Weight

553.7 g/mol

IUPAC Name

(1S,2R,5R,6S,7S,8R,9R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one

InChI

InChI=1S/C30H51NO8/c1-12-22-29(7)14-16(2)25(39-29)17(3)15-30(8,35-11)26(19(5)23(32)20(6)27(34)37-22)38-28-24(33)21(31(9)10)13-18(4)36-28/h14,18-24,26,28,32-33H,12-13,15H2,1-11H3/t18-,19+,20-,21+,22-,23+,24-,26-,28+,29+,30-/m1/s1

InChI Key

LDBKUFVJBZVFND-ZVKBTNMTSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2(C=C(C(=C(C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)O2)C)C

Canonical SMILES

CCC1C2(C=C(C(=C(CC(C(C(C(C(C(=O)O1)C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O2)C)C

Origin of Product

United States

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